molecular formula C23H19ClN2O2 B338425 2-(4-chlorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide

2-(4-chlorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide

Cat. No.: B338425
M. Wt: 390.9 g/mol
InChI Key: RHJCJOUQEXEQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a furan ring, and a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways . For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide: Lacks the dimethyl groups on the quinoline core.

    2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-6-methylquinoline-4-carboxamide: Contains only one methyl group on the quinoline core.

    2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-8-methylquinoline-4-carboxamide: Contains only one methyl group on the quinoline core.

Uniqueness

The presence of both 6,8-dimethyl groups on the quinoline core and the furan-2-ylmethyl group makes 2-(4-chlorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide unique. These structural features contribute to its distinct chemical and biological properties, differentiating it from similar compounds .

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-6,8-dimethylquinoline-4-carboxamide

InChI

InChI=1S/C23H19ClN2O2/c1-14-10-15(2)22-19(11-14)20(23(27)25-13-18-4-3-9-28-18)12-21(26-22)16-5-7-17(24)8-6-16/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

RHJCJOUQEXEQOU-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CO4)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CO4)C

Origin of Product

United States

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